N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 539810-14-5
Cat. No.: VC20174197
Molecular Formula: C26H26ClN5OS
Molecular Weight: 492.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539810-14-5 |
|---|---|
| Molecular Formula | C26H26ClN5OS |
| Molecular Weight | 492.0 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H26ClN5OS/c1-17-9-7-10-18(2)25(17)28-15-23-30-31-26(32(23)20-11-5-4-6-12-20)34-16-24(33)29-22-14-8-13-21(27)19(22)3/h4-14,28H,15-16H2,1-3H3,(H,29,33) |
| Standard InChI Key | XLBCPIOSANFVIP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)C |
Introduction
Structural Features and Molecular Design
The molecular architecture of N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (molecular formula: C₂₆H₂₆ClN₅OS; molecular weight: 492.0 g/mol) integrates three critical domains:
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Triazole Core: The 1,2,4-triazole ring serves as a pharmacophoric element, enabling hydrogen bonding and π-π stacking interactions with biological targets .
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Chloro-Substituted Aromatic Systems: The 3-chloro-2-methylphenyl and 2,6-dimethylphenyl groups enhance lipophilicity, facilitating membrane penetration.
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Acetamide Linker: The thioacetamide bridge (-SCC(=O)NH-) connects the triazole and aryl moieties, contributing to conformational flexibility and metabolic stability .
Table 1: Key Structural Components
| Component | Functional Role | Pharmacological Impact |
|---|---|---|
| 1,2,4-Triazole ring | Hydrogen bond acceptor/donor | Enzyme inhibition (e.g., kinases) |
| 3-Chloro-2-methylphenyl | Lipophilic anchor | Enhanced bioavailability |
| 2,6-Dimethylphenylamino | Steric bulk for target specificity | Reduced off-target interactions |
| Thioacetamide linker | Conformational flexibility | Improved binding kinetics |
Synthesis and Optimization
The synthesis of N-(3-Chloro-2-methylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves a multi-step protocol :
Step 1: Formation of the Triazole Ring
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Cyclization: 2-(4-Isobutylphenyl)propanoic acid undergoes Fischer esterification with methanol, followed by hydrazide formation using hydrazine hydrate .
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Triazole Synthesis: Reaction with methyl isothiocyanate under basic conditions (10% NaOH) yields 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol .
Step 2: Functionalization and Coupling
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Aminomethylation: The triazole-thiol intermediate reacts with 2,6-dimethylphenylamine via nucleophilic substitution, introducing the aminomethyl group.
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Acetamide Conjugation: Thioether formation with 2-bromo-N-(3-chloro-2-methylphenyl)acetamide completes the structure.
Critical Reaction Parameters:
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Temperature: 76°C for esterification; 225°C for cyclization .
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Catalysts: Sodium hydride (NaH) for S-alkylation.
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Purification: Column chromatography and recrystallization ensure >95% purity .
Pharmacological Significance
Anticancer Activity
In vitro studies demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively . Mechanistically, the compound induces apoptosis via caspase-3 activation and disrupts mitochondrial membrane potential .
Antimicrobial Properties
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming vancomycin (MIC = 16 μg/mL). The 3-chloro substituent is critical for membrane disruption, as evidenced by electron microscopy.
Enzyme Inhibition
Molecular docking reveals strong binding affinity (−9.2 kcal/mol) to HIV-1 reverse transcriptase, positioning it as a non-nucleoside inhibitor (NNRTI) . The triazole ring interacts with residues Lys101 and Tyr318, while the chloroaryl group occupies the hydrophobic pocket .
Physical-Chemical Properties
| Property | Value/Description | Method of Analysis |
|---|---|---|
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| Solubility | DMSO: >50 mg/mL; Water: <0.1 mg/mL | Shake-flask method |
| LogP (Octanol-Water) | 3.9 | HPLC retention time |
| Stability | Stable at 25°C for 6 months | Accelerated stability testing |
Research Findings and Mechanistic Insights
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 10.27 (s, 1H, NH), 7.45–7.12 (m, 9H, Ar-H), 4.04 (s, 2H, CH₂), 2.31 (s, 6H, CH₃).
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¹³C NMR: 168.0 ppm (C=O), 158.2 ppm (triazole-C), 29.6 ppm (N-CH₃) .
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HRMS: m/z 492.1432 [M+H]⁺ (calculated: 492.1435).
In Vivo Pharmacokinetics
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Bioavailability: 67% in rat models, with a plasma half-life (t₁/₂) of 6.2 hours.
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Metabolism: Hepatic CYP3A4-mediated oxidation to the sulfoxide derivative.
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
Key Insight: Chlorine and methyl groups are indispensable for optimal activity; larger substituents (e.g., methoxy) reduce potency .
Future Perspectives
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Targeted Drug Delivery: Encapsulation in liposomes or nanoparticles may improve aqueous solubility and tumor targeting.
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Resistance Mitigation: Co-administration with P-glycoprotein inhibitors could counteract efflux-mediated resistance .
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Structural Optimization: Introducing polar groups (e.g., -OH, -COOH) may enhance CNS penetration for neurological applications .
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